N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Chemical and Pharmaceutical Applications
The compound has been studied for its utility in chemical reactions. Takács et al. (2014) explored the use of similar piperidines in palladium-catalyzed aminocarbonylation, highlighting its potential in synthesizing carboxamides and ketocarboxamides with moderate to high yields (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Synthesis and Biological Evaluation
G. Srinivasulu et al. (2005) investigated derivatives of Cinitapride, which share structural similarities with N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide, for their potential as prokinetic agents and their anti-ulcerative activity (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).
Analytical Chemistry and Toxicology
De Paoli et al. (2013) conducted studies on psychoactive arylcyclohexylamines, where they characterized similar compounds analytically, demonstrating the importance of this class of compounds in analytical and forensic toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O/c1-15-3-6-22-20(11-15)23(18(13-26)14-27-22)29-9-7-17(8-10-29)24(30)28-19-5-4-16(2)21(25)12-19/h3-6,11-12,14,17H,7-10H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNECQFRXKGHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.